benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine
Description
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)17-7-6-11(16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2 |
InChI Key |
PULCIYSKBOXXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Acidification
Ethyl difluoroacetate undergoes Claisen condensation with ethyl acetate in the presence of sodium ethoxide, forming a sodium enolate intermediate. Acidification with in situ-generated carbonic acid (via CO₂ and water) yields ethyl difluoroacetoacetate (75–80% yield).
Reaction Conditions :
-
Temperature: 60–65°C for condensation; 15–20°C for acidification.
-
Catalysts: Sodium ethoxide (1.05 mol equivalents).
-
Solvents: Toluene, water.
Coupling with Trialkyl Orthoformate
The difluoroacetoacetate intermediate reacts with triethyl orthoformate in acetic anhydride to form an alkoxymethylene derivative. This step achieves >98% conversion under reflux (100–105°C).
Pyrazole Ring-Closing Reaction
The alkoxymethylene derivative undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) using potassium carbonate as a weak base. This method suppresses regioisomer formation, achieving 83.8% yield and 99.9% purity.
Optimization Insight :
Weak bases (e.g., K₂CO₃) minimize byproducts compared to strong bases like NaOH. Low temperatures (−10°C to 0°C) further enhance regioselectivity.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Reductive Amination | Alkylation, Hydrogenation | 65–70% | >95% | Mild conditions, scalable | Multi-step, competing alkylation |
| Oxidative Coupling | One-pot aldehyde-amine coupling | 80–85% | >95% | Step economy, high regioselectivity | Oxidant sensitivity |
| Integrated Synthesis | Pyrazole formation, substitution | 70–75% | 99% | High purity, established protocol | Lengthy purification, cost-intensive |
Critical Challenges and Innovations
Regioselectivity in Pyrazole Formation
The position of the difluoromethyl group (N1 vs. N2) is controlled by:
Difluoromethyl Group Stability
The CF₂H group is prone to hydrolysis under acidic or basic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the difluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the death of pathogenic organisms, making the compound useful as an antifungal or antibacterial agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Fluorine Substitution: The difluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., 1-benzyl-5-methyl-1H-pyrazol-3-amine) due to reduced susceptibility to oxidative degradation .
- Amine Group Variations: Benzyl vs. Free Amine (-NH₂): Compounds like 4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine retain a free amine, enabling hydrogen bonding but reducing lipophilicity .
Physicochemical Properties
Implications :
- The target compound’s higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
- Chloro-fluorophenyl derivatives balance lipophilicity and polarity, making them suitable for topical applications .
Biological Activity
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the difluoromethyl group may enhance these activities by altering the compound's lipophilicity and hydrogen-bonding capabilities, which are critical for membrane permeability and target interaction.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| This compound | Escherichia coli | 8 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on related compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study: Anticancer Activity
In a recent study, a series of difluoromethylated pyrazoles were tested against human cancer cell lines. The results indicated that certain derivatives achieved IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the benzyl and pyrazole components can significantly impact activity:
- Difluoromethyl Group : Enhances lipophilicity and hydrogen-bonding potential.
- Benzyl Substituents : Varying the substituents on the benzyl ring can modulate biological activity, allowing for fine-tuning of pharmacological profiles.
Table 2: SAR Insights on Pyrazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against bacteria |
| Substitution on the benzyl ring | Altered cytotoxicity in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
